![molecular formula C18H22BNO2 B14886685 (R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methyl-CBS-oxazaborolidine is a chiral catalyst widely used in asymmetric synthesis. This compound is particularly known for its ability to catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. The presence of a boron atom in its structure plays a crucial role in its catalytic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methyl-CBS-oxazaborolidine typically involves the reaction of ®-2-methyl-2,3-dihydro-1H-1,3,2-oxazaborole with a suitable borane source. One common method is the reaction of ®-2-methyl-2,3-dihydro-1H-1,3,2-oxazaborole with borane-tetrahydrofuran complex under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of ®-2-Methyl-CBS-oxazaborolidine involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification through crystallization or distillation to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Methyl-CBS-oxazaborolidine primarily undergoes reduction reactions. It is highly effective in the asymmetric reduction of ketones to produce chiral alcohols. The compound can also participate in hydroboration reactions, where it adds across carbon-carbon double bonds.
Common Reagents and Conditions: The most common reagent used with ®-2-Methyl-CBS-oxazaborolidine is borane, often in the form of borane-tetrahydrofuran complex. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Low temperatures are preferred to maintain the stability of the compound and to achieve high enantioselectivity.
Major Products Formed: The major products formed from reactions involving ®-2-Methyl-CBS-oxazaborolidine are chiral alcohols. These products are highly valuable in the pharmaceutical industry for the synthesis of enantiomerically pure drugs.
Applications De Recherche Scientifique
Chemistry: In chemistry, ®-2-Methyl-CBS-oxazaborolidine is extensively used as a chiral catalyst in asymmetric synthesis. Its ability to induce high enantioselectivity makes it a valuable tool for the synthesis of chiral molecules.
Biology: In biological research, this compound is used to synthesize chiral intermediates that are essential for the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: In medicine, ®-2-Methyl-CBS-oxazaborolidine is used in the synthesis of chiral drugs. Its high enantioselectivity ensures that the drugs produced are in their active form, which is crucial for their efficacy and safety.
Industry: In the industrial sector, this compound is used in the large-scale production of chiral alcohols, which are important intermediates in the synthesis of various chemicals and pharmaceuticals.
Mécanisme D'action
®-2-Methyl-CBS-oxazaborolidine exerts its effects through its boron atom, which acts as a Lewis acid. This allows the compound to coordinate with the carbonyl group of ketones, facilitating their reduction to alcohols. The chiral environment provided by the oxazaborolidine ring ensures that the reduction occurs with high enantioselectivity, producing chiral alcohols in their desired enantiomeric form.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- (S)-2-Methyl-CBS-oxazaborolidine
- ®-2-Phenyl-CBS-oxazaborolidine
- (S)-2-Phenyl-CBS-oxazaborolidine
Uniqueness: ®-2-Methyl-CBS-oxazaborolidine is unique due to its high enantioselectivity and efficiency in catalyzing the reduction of ketones. Compared to its analogs, such as (S)-2-Methyl-CBS-oxazaborolidine, it provides the opposite enantiomer of the product, which is essential for synthesizing specific chiral molecules. The presence of the methyl group in its structure also influences its reactivity and selectivity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C18H22BNO2 |
|---|---|
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
(3aR)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole;hydrate |
InChI |
InChI=1S/C18H20BNO.H2O/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16;/h2-7,9-12,17H,8,13-14H2,1H3;1H2/t17-;/m1./s1 |
Clé InChI |
FGHJEXMVXZAHBO-UNTBIKODSA-N |
SMILES isomérique |
B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C.O |
SMILES canonique |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14886611.png)
![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)

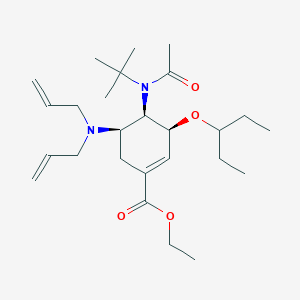
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
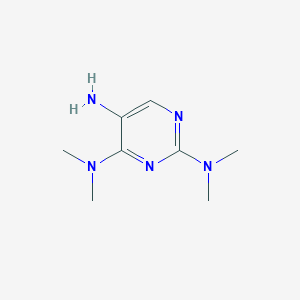
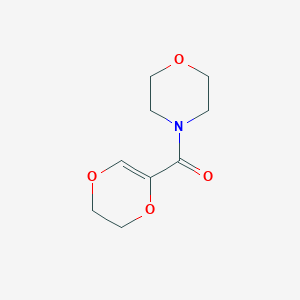
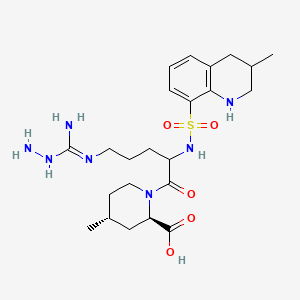
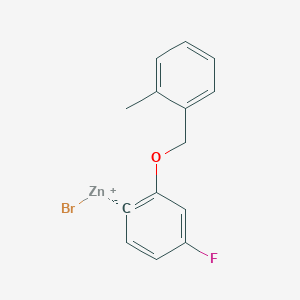
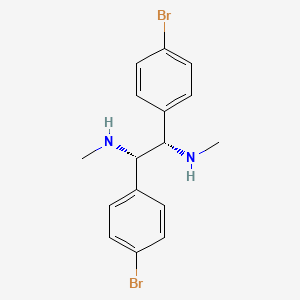
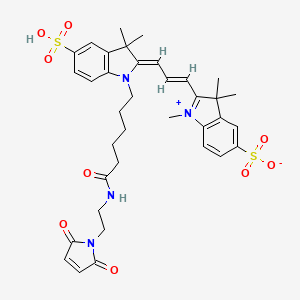
![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
